molecular formula C6H10F2O5 B146930 1-Fluoroglucopyranosyl fluoride CAS No. 138079-73-9

1-Fluoroglucopyranosyl fluoride

Cat. No. B146930
M. Wt: 200.14 g/mol
InChI Key: ABHUQGCQAICAGN-SQOUGZDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoroglucopyranosyl fluoride is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It is a fluorinated glucose derivative that has been synthesized using different methods.

Mechanism Of Action

1-Fluoroglucopyranosyl fluoride is a fluorinated glucose derivative that can be used as a substrate for various enzymes, including hexokinase and glucokinase. It is phosphorylated by these enzymes to form 1-fluoro-2-deoxy-D-glucose-6-phosphate, which is a non-metabolizable analog of glucose-6-phosphate. This analog can be used to study the mechanisms of glucose metabolism and the regulation of glucose uptake in cells.

Biochemical And Physiological Effects

The use of 1-Fluoroglucopyranosyl fluoride as a substrate for hexokinase and glucokinase can have various biochemical and physiological effects. It can inhibit the glycolytic pathway and lead to a decrease in ATP production in cells. Additionally, it can inhibit the uptake of glucose by cells, which can have implications for the treatment of diseases such as cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Fluoroglucopyranosyl fluoride in lab experiments is its ability to act as a non-metabolizable analog of glucose-6-phosphate. This allows researchers to study the mechanisms of glucose metabolism and the regulation of glucose uptake in cells. However, one limitation of using 1-Fluoroglucopyranosyl fluoride is its potential toxicity, which can affect the viability of cells in experiments.

Future Directions

There are several future directions for the use of 1-Fluoroglucopyranosyl fluoride in scientific research. One potential direction is the development of new imaging agents for PET imaging of glucose metabolism in living organisms. Additionally, 1-Fluoroglucopyranosyl fluoride can be used to study the interactions between enzymes and substrates in more detail, which can lead to the development of new drugs and therapies for various diseases. Finally, the synthesis method of 1-Fluoroglucopyranosyl fluoride can be improved to increase the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-Fluoroglucopyranosyl fluoride can be achieved through different methods, including the reaction of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with diethylaminosulfur trifluoride (DAST) or the reaction of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with hydrogen fluoride (HF) gas. The latter method is more efficient and yields a higher amount of the desired product.

Scientific Research Applications

1-Fluoroglucopyranosyl fluoride has been used in various scientific research applications, including as a fluorinated glucose derivative for imaging purposes. It has been used as a substrate for the synthesis of 18F-labeled glucose analogs, which can be used for positron emission tomography (PET) imaging of glucose metabolism in living organisms. Additionally, 1-Fluoroglucopyranosyl fluoride has been used as a tool for studying the interactions between enzymes and substrates.

properties

CAS RN

138079-73-9

Product Name

1-Fluoroglucopyranosyl fluoride

Molecular Formula

C6H10F2O5

Molecular Weight

200.14 g/mol

IUPAC Name

(3R,4S,5S,6R)-2,2-difluoro-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H10F2O5/c7-6(8)5(12)4(11)3(10)2(1-9)13-6/h2-5,9-12H,1H2/t2-,3-,4+,5-/m1/s1

InChI Key

ABHUQGCQAICAGN-SQOUGZDYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(F)F)O)O)O)O

SMILES

C(C1C(C(C(C(O1)(F)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(F)F)O)O)O)O

Other CAS RN

138079-73-9

synonyms

1-fluoroglucopyranosyl fluoride

Origin of Product

United States

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